Decyl cyanoacetate

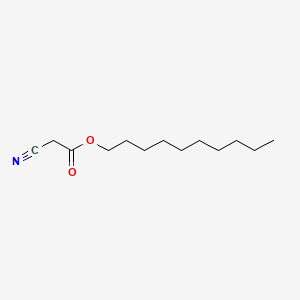

Description

Structure

3D Structure

Properties

IUPAC Name |

decyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-2-3-4-5-6-7-8-9-12-16-13(15)10-11-14/h2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPOSCQQECTWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170198 | |

| Record name | Decyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17686-43-0 | |

| Record name | Decyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017686430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC70112 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6LC972ZT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Decyl Cyanoacetate and Its Derivatives

Esterification Pathways for Decyl Cyanoacetate (B8463686)

Esterification is a fundamental reaction for synthesizing esters like decyl cyanoacetate, involving the reaction of a carboxylic acid (cyanoacetic acid) with an alcohol (decan-1-ol).

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol, typically catalyzed by an acid. This method forms the ester and water. For the synthesis of cyanoacetic esters, including potentially this compound, this approach involves reacting cyanoacetic acid with the corresponding alcohol. One documented method for preparing cyanoacetic esters involves the esterification of cyanoacetic acid with an organic compound containing a hydroxyl group (ROH) in an organic solvent and in the presence of an acid catalyst. This reaction is performed while removing the water generated, often by azeotropic distillation, to drive the equilibrium towards product formation. google.com The organic solvent system can be a combination of a first solvent where cyanoacetic acid has a certain solubility and a second solvent that is substantially insoluble in water. google.com For instance, methyl cyanoacetate has been synthesized using cyanoacetic acid and methanol (B129727) with N-bromosuccinimide (NBS) as a catalyst under mild conditions. nih.gov

Transesterification Processes

Transesterification involves the reaction of an ester with an alcohol, acid, or another ester to form a new ester. This method is particularly useful for preparing esters of higher alcohols from simpler alkyl esters of the same carboxylic acid. For cyanoacetic esters, transesterification can be employed to synthesize longer-chain alkyl cyanoacetates from readily available shorter-chain esters like methyl or ethyl cyanoacetate. A process for preparing cyanoacrylates, which are derived from cyanoacetates, involves the transesterification of a cyanoacetate ester with an alcohol in the presence of a catalyst, such as a lanthanide element or a transition element catalyst like ytterbium trifluoromethane (B1200692) sulfonate [Yb(OTf)3]. epo.org This transesterification can occur at ambient temperature. epo.org Another patent describes a transesterification method for making cyanoacrylates by reacting a cyanoacrylate oligomer or polymer with an alcohol, often in molar excess, and heating the reaction medium, potentially with concurrent removal of the alcohol produced or the use of a molecular sieve to drive the reaction. google.com This method can be used to produce various alkyl α-cyanoacrylates, including those with longer alkyl chains like octyl and dodecyl cyanoacrylate. google.com While these examples focus on cyanoacrylates, the underlying transesterification principle can be applied to the synthesis of this compound from a lower alkyl cyanoacetate and decyl alcohol.

Alkylation Strategies Utilizing Cyanoacetate Precursors

Alkylation of cyanoacetate precursors is a method to introduce alkyl chains onto the carbon atom bearing the cyano and ester groups.

Phase-Transfer Catalyzed Alkylation with Decyl Bromide

Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in immiscible phases, often an aqueous phase and an organic phase. researchgate.net In the context of cyanoacetate chemistry, PTC can be used to alkylate the relatively acidic methylene (B1212753) group of cyanoacetates. The alkylation of t-butyl cyanoacetate with decyl bromide has been reported under neat conditions followed by phase-transfer-catalyzed alkylation with ethyl iodoacetate in the synthesis of 3-decyl-β-proline. researchgate.net, nih.gov, acs.org While this specific example involves subsequent reactions, it demonstrates the feasibility of using decyl bromide as an alkylating agent for cyanoacetate derivatives under PTC conditions. Quaternary ammonium (B1175870) salts are common phase-transfer catalysts used in such reactions. google.com, researchgate.net A process for preparing cyanoacetic esters involves reacting sodium cyanoacetate in an aqueous/organic two-phase system in the presence of a phase-transfer catalyst with an alkyl halide, including bromides. google.com

Formation of tert-Butyl 2-Cyanododecanoate

The formation of tert-butyl 2-cyanododecanoate involves the alkylation of tert-butyl cyanoacetate with a dodecyl (lauryl) group. This is analogous to the alkylation discussed in the previous section but with a longer alkyl chain. A specific procedure for synthesizing tert-butyl 2-cyanododecanoate involves heating a mixture of t-butyl cyanoacetate, 1-bromodecane (B1670165) (which would lead to a decyl group, resulting in tert-butyl 2-cyanodecanoate, not dodecanoate (B1226587) as the heading suggests, there might be a slight discrepancy between the provided outline and the search results), and K2CO3 at 80 °C under an inert atmosphere for an extended period. nih.gov, acs.org This reaction demonstrates the direct alkylation of t-butyl cyanoacetate with an alkyl bromide. The product was obtained in 71% yield as a colorless oil after purification by column chromatography. nih.gov, acs.org

Detailed Research Finding Example for tert-Butyl 2-Cyanododecanoate Synthesis: A mixture of t-butyl cyanoacetate (10.0 mL, 70.1 mmol), 1-bromodecane (14.5 mL, 70.1 mmol), and K2CO3 (11.6 g, 84.2 mmol) was heated at 80 °C under an Ar atmosphere for 57 hours. nih.gov, acs.org After adding water, the solution was neutralized with aqueous HCl and extracted with ethyl acetate. nih.gov, acs.org The combined organic layer was washed with brine and dried over MgSO4. nih.gov, acs.org Filtration and evaporation of the solvent yielded a residue which was purified by column chromatography on silica (B1680970) gel (hexane/AcOEt = 10/1) to give tert-butyl 2-cyanododecanoate (14.0 g, 49.8 mmol) in 71% yield as a colorless oil. nih.gov, acs.org

| Reactants | Amount | Moles |

| t-butyl cyanoacetate | 10.0 mL | 70.1 |

| 1-bromodecane | 14.5 mL | 70.1 |

| K2CO3 | 11.6 g | 84.2 |

| Conditions | Value |

| Temperature | 80 °C |

| Atmosphere | Argon |

| Reaction Time | 57 hours |

| Solvent for Extraction | Ethyl acetate |

| Purification Method | Column chromatography |

| Eluent | Hexane/AcOEt (10/1) |

| Product | Yield | State |

| tert-Butyl 2-cyanododecanoate | 71% | Colorless oil |

Knoevenagel Condensation in Cyanoacrylate Monomer Synthesis

Cyanoacetate esters, including potentially this compound, serve as key starting materials in the Knoevenagel condensation reaction for the synthesis of cyanoacrylate monomers. The Knoevenagel condensation typically involves the reaction of an active methylene compound, such as an alkyl cyanoacetate, with a carbonyl compound, often formaldehyde (B43269) or a formaldehyde precursor like paraformaldehyde, in the presence of a catalyst. nih.gov, google.com, scispace.com This reaction forms an alkyl cyanoacrylate monomer. Traditionally, this condensation is base-catalyzed and leads to the in situ polymerization of the monomer, forming a prepolymer. nih.gov, google.com The desired cyanoacrylate monomer is then obtained by the thermal depolymerization (cracking) of this prepolymer. nih.gov, google.com, scispace.com

For example, the synthesis of n-butyl cyanoacrylate involves the Knoevenagel condensation between n-butyl cyanoacetate and formaldehyde (or paraformaldehyde) catalyzed by a base, followed by pyrolysis of the resulting polymer. nih.gov The reaction mechanism involves the nucleophilic attack of the carbanion formed from the alkyl cyanoacetate on the carbonyl carbon of formaldehyde, followed by dehydration. scielo.org.mx, pcbiochemres.com

While the traditional Knoevenagel condensation/depolymerization route is common for producing cyanoacrylate monomers, alternative methods, such as acid-catalyzed Knoevenagel reactions, have been explored to directly synthesize the monomer and avoid the thermal cracking step, which can be limiting for certain ester side chains. google.com, epo.org

Synthesis of this compound-Derived Complex Chemical Structures

This compound can be employed in the construction of more intricate molecules, including amides, liquid crystals, and cyclic structures like substituted prolines.

N-Alkylcyanoacetamide derivatives can be synthesized by reacting alkyl cyanoacetates with amines. This reaction typically involves the aminolysis of the ester group by a primary or secondary amine. Various conditions can be employed, including heating the reactants, microwave irradiation, or ultrasound activation. kau.edu.satubitak.gov.tr For instance, reacting ethyl cyanoacetate with benzylamine (B48309) can yield N-benzylcyanoacetamide. kau.edu.sa The reaction can be conducted at room temperature, under microwave heating for a shorter duration, or using ultrasound irradiation. kau.edu.sa

Data on the synthesis of N-benzylcyanoacetamide from ethyl cyanoacetate and benzylamine under different conditions:

| Conditions | Reaction Time | Yield (%) |

| Room Temperature | 1 hour | Not specified |

| Microwave Irradiation | 1 minute | 91 |

| Ultrasound Irradiation | 2 minutes | Not specified |

Another method for preparing cyanoacetanilide derivatives, a type of N-arylcyanoacetamide, involves the fusion of aromatic amines with an excess of ethyl cyanoacetate at elevated temperatures, such as 150 °C. tubitak.gov.tr

This compound derivatives have been synthesized for their liquid-crystalline properties. One approach involves the esterification of cyanoacetic acid with ω-hydroxyalkyl-substituted 4-cyano-1,1'-biphenyl derivatives. beilstein-journals.orgd-nb.info For example, 10-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]decyl 2-cyanoacetate (a this compound derivative tethered to a cyanobiphenyl moiety) was synthesized by reacting 4'-((10-hydroxydecyl)oxy)-[1,1'-biphenyl]-4-carbonitrile with cyanoacetic acid in the presence of coupling agents like DMAP and dicyclohexylcarbodiimide. beilstein-journals.orgd-nb.info These compounds can exhibit monotropic nematic phases. beilstein-journals.orgd-nb.infonih.gov

Phase transition temperatures for related liquid-crystalline cyanoacetates and malonates have been investigated using techniques like differential scanning calorimetry (DSC). beilstein-journals.orgd-nb.infonih.gov The melting points can increase with increasing spacer length between the cyanobiphenyl and ester groups. nih.gov

Data on phase transition temperatures for related compounds (example using a hexyl spacer for comparison):

| Compound | Spacer Length | Melting Point (°C) | Nematic Phase | Isotropic Phase |

| 10-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]decyl 2-cyanoacetate (13b) | C10 | 93.2 | ● | ● |

| 6-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl 2-cyanoacetate (13a) | C6 | 89.0 | ● | ● |

| 6-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]hexyl methyl malonate (11a) | C6 | 49.1 | ● | ● |

| 10-[(4'-cyano-[1,1'-biphenyl]-4-yl)oxy]decyl methyl malonate (11b) | C10 | 63.4 | ● | ● |

● indicates the phase was observed.

– indicates the phase was not observed.

Heating and cooling rates for DSC were typically 5 K/min or 10 K/min. beilstein-journals.orgd-nb.infonih.gov

This compound intermediates can be utilized in the synthesis of substituted β-proline derivatives, such as 3-decyl-β-proline. A synthetic route involves the alkylation of a cyanoacetate precursor, such as tert-butyl cyanoacetate, with decyl bromide. acs.orgnih.gov This initial alkylation yields a decyl-substituted cyanoacetate derivative, like tert-butyl 2-cyanododecanoate. acs.orgnih.gov Subsequent steps involve further functionalization and cyclization to construct the β-proline ring system. For instance, tert-butyl 2-cyanododecanoate can undergo further alkylation with ethyl iodoacetate under phase-transfer catalysis conditions to yield a dialkylated compound. acs.orgnih.gov This intermediate is then transformed through a series of reactions, including reduction of the nitrile group and cyclization, to afford 3-decyl-β-proline. acs.orgnih.gov

Detailed steps in the synthesis of 3-decyl-β-proline from tert-butyl cyanoacetate:

| Step | Reactants/Conditions | Product | Yield (%) |

| Alkylation | tert-butyl cyanoacetate, decyl bromide, K₂CO₃, 80 °C, 57 h | tert-butyl 2-cyanododecanoate | 71 |

| Dialkylation | tert-butyl 2-cyanododecanoate, ethyl iodoacetate, TBAB, KOH, Et₂O, rt, 23 h | 1-tert-Butyl 4-Ethyl 2-Cyano-2-decylbutanedioate | 99 |

| Reduction and Cyclization (subsequent steps, details not in table) | Intermediate dialkylated compound, NaBH₄, CoCl₂, Lawesson's reagent, hydrogenation, Cbz-Cl | Racemic 3-decyl-β-proline | Not specified |

This synthetic strategy highlights the utility of alkylated cyanoacetates as key intermediates in accessing complex cyclic amino acid derivatives. acs.orgnih.gov

Catalytic Applications and Studies of Decyl Cyanoacetate Derivatives

Organocatalysis by Decyl-Substituted Proline Derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has seen the application of proline derivatives. The introduction of lipophilic substituents, such as the decyl group, to the proline scaffold has been investigated to enhance catalytic activity, particularly in aqueous environments. 3-Decyl-β-proline, a derivative with a significant lipophilic decyl chain, has been synthesized and studied for its catalytic properties in Michael addition reactions conducted in water without organic solvents. nih.govacs.org The decyl substituent in this context has been shown to promote reactions through hydrophobic interactions. nih.govacs.org

Michael Addition Reactions for Stereoselective Transformations

Decyl-substituted proline derivatives have been employed as organocatalysts in Michael addition reactions, which are crucial for forming carbon-carbon bonds and achieving stereoselective transformations. Studies have demonstrated that 3-decyl-β-proline can catalyze Michael additions, such as the reaction between cyclohexanone (B45756) and β-nitrostyrene, in water, yielding products with high diastereoselectivity. nih.govacs.org Unlike unsubstituted or methyl-substituted catalysts, the decyl-substituted variant showed catalytic activity in this specific reaction. nih.govacs.org The use of aldehydes instead of cyclohexanone in Michael additions catalyzed by 3-decyl-β-proline in saturated aqueous KCl solution also resulted in good yields and high diastereoselectivities, with significantly reduced reaction times. nih.gov

The diastereoselectivity observed in the Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by 3-decyl-β-proline in water is presented in the table below. nih.gov

| Entry | Catalyst (R) | Solvent | Amount of Cyclohexanone (equiv) | Yield (%) | syn/anti |

| 1 | H | H₂O | 2.0 | - | - |

| 2 | Me | H₂O | 2.0 | - | - |

| 4 | decyl | H₂O | 1.0 | Desirable | 96:4 |

| - | decyl | Saturated aq. KCl | 1.0 | 79 | - |

Similarly, the Michael addition of various aldehydes to trans-β-nitrostyrene in saturated aqueous KCl solution catalyzed by 3-decyl-β-proline showcased high diastereoselectivities. nih.gov

| Entry | Aldehyde (R) | Yield (%) | Recovery of β-nitrostyrene (%) | syn/anti |

| - | Me | - | - | 92:8 |

| - | Et | - | - | 94:6 |

| - | n-Pr | - | - | 94:6 |

| - | i-Pr | - | - | 97:3 |

| - | n-Bu | - | - | 92:8 |

| - | n-hexyl | - | - | 94:6 |

Catalyst Loading and Reaction Rate Optimization

Research into decyl-substituted proline catalysts has included efforts to optimize catalyst loading and reaction rates. For the Michael addition of cyclohexanone to β-nitrostyrene in water, a low catalyst loading of 1.0 mol % of 3-decyl-β-proline was sufficient to achieve a desirable yield and high diastereoselectivity. nih.govacs.org The presence of the decyl group was found to increase the reaction rate, attributed to hydrophobic interactions in the aqueous medium. nih.govacs.org Increasing the amount of cyclohexanone reactant from 1 to 2 equivalents also improved the product yield. nih.govacs.org Further optimization using saturated aqueous KCl solution to induce a salting-out effect led to an increase in yield. nih.govacs.org

Investigations into Enantioselectivity

While studies have demonstrated high diastereoselectivity with racemic 3-decyl-β-proline, investigations into the enantioselectivity of Michael reactions catalyzed by optically active 3-decyl-β-proline are ongoing. nih.govacs.org The synthesis of the optically active form is a subject of current research to determine its effectiveness in promoting enantioselective transformations. nih.govacs.org Proline derivatives in general have been explored for their ability to induce enantioselectivity in various reactions, including Michael additions. scirp.orgu-szeged.hu

Cyanoacetic Acid as a Brønsted Acid Catalyst in Organic Synthesis

Cyanoacetic acid, a related compound to decyl cyanoacetate (B8463686), has been evaluated for its role as a Brønsted acid organocatalyst in various organic reactions. scielo.brscienceopen.comscite.aiscielo.brresearchgate.net Its versatility as a catalyst and as an active methylene (B1212753) compound in reactions like the Knoevenagel condensation has been highlighted. scielo.brscienceopen.comscite.aiscielo.brresearchgate.net

Catalytic Activity in Biginelli Reactions

Cyanoacetic acid has shown catalytic activity in Biginelli reactions, a type of multicomponent reaction used for the synthesis of dihydropyrimidinones. scielo.brscienceopen.comscite.aiscielo.brresearchgate.netresearchgate.net Studies have reported the successful synthesis of dihydropyrimidinones in good yields (80-99%) using cyanoacetic acid as a Brønsted acid catalyst in ethanol. scielo.brscienceopen.comscite.aiscielo.brresearchgate.net This application of cyanoacetic acid as a catalyst in Biginelli reactions was noted as being reported for the first time in some studies, demonstrating its potential in synthesizing this class of compounds which possess significant bioactive potential. scielo.brscienceopen.comscite.aiscielo.brresearchgate.net

Electrocatalytic Applications Involving Cyanoacetate Compounds

Electrocatalysis involving cyanoacetate compounds has been explored, particularly in the context of synthesizing cyanoacetic acid itself. One reported electrocatalytic application involves the electrocatalytic carboxylation of chloroacetonitrile (B46850) at a silver cathode for the synthesis of cyanoacetic acid. researchgate.net This process utilizes the electrocatalytic properties of silver towards the reduction of chloroacetonitrile in the presence of carbon dioxide to produce cyanoacetic acid. researchgate.net Silver cathodes have demonstrated powerful electrocatalytic activities for the reduction of organic halides, including chloroacetonitrile. researchgate.net

Polymer Science and Engineering of Decyl Cyanoacrylate Systems

Homopolymerization and Copolymerization of Decyl Cyanoacrylate Monomers

The polymerization of decyl cyanoacrylate can occur as homopolymerization, forming poly(decyl cyanoacrylate), or as copolymerization with other monomers to achieve tailored material properties.

Synthesis of Poly(decyl cyanoacrylate)

Poly(decyl cyanoacrylate) is synthesized through the anionic polymerization of decyl cyanoacrylate monomer. This process is initiated by nucleophiles, with moisture being a common initiator in typical adhesive applications. The reaction proceeds rapidly at room temperature, leading to the formation of long polymer chains. The synthesis of cyanoacrylate monomers generally involves the condensation of alkyl cyanoacetate (B8463686) with formaldehyde (B43269), followed by thermal depolymerization of the resulting oligomer or prepolymer to yield the pure monomer. Stabilizers are typically added during synthesis and in the final monomer formulation to prevent premature polymerization.

Development of Copolymers for Tunable Properties (e.g., with PEG Cyanoacetate)

Copolymerization of decyl cyanoacrylate with other monomers allows for the modification and tuning of the resulting polymer's properties. For instance, copolymerization with monomers containing polyethylene (B3416737) glycol (PEG) segments, such as PEG cyanoacrylate, can introduce amphiphilic characteristics and influence properties like biodegradability and biocompatibility.

Research has explored the synthesis of amphiphilic copolymers of alkyl cyanoacrylates, including those with longer alkyl chains, and methoxypolyethylene glycol cyanoacrylate. These copolymers can be designed with modulated hydrophobicity/hydrophilicity ratios by adjusting the monomer feed ratio. Such copolymers have shown potential in applications like drug delivery systems, where the PEG segments can enhance properties such as circulation lifetime. A cross-linking strategy involving the combination of alkyl cyanoacrylate and a cross-linking agent like poly(ethylene glycol)-di(cyanoacrylate) (CA-PEG-CA) has been used to synthesize biodegradable cyanoacrylate medical adhesives, where the degradability can be adjusted by varying the ratio of the components and the length of the PEG chain.

Functional Polymeric Adhesives Based on Cyanoacrylates

Cyanoacrylates, including decyl cyanoacrylate, form the basis of fast-setting, high-strength adhesives widely used in various industries and increasingly in medical applications. The performance of these adhesives is influenced by the properties of the polycyanoacrylate formed and the inclusion of various additives.

Strategies for Enhancing Thermal Resistance and Durability

A notable limitation of traditional cyanoacrylate adhesives is their susceptibility to thermal degradation at elevated temperatures, which can lead to a significant decline in bond strength. Strategies to enhance the thermal resistance and durability of cyanoacrylate polymers have been investigated.

Incorporating aromatic compounds, anhydrides, or specific copolymers into cyanoacrylate formulations can improve heat resistance. For example, the addition of maleic anhydride (B1165640), tri-, tetra-, and higher carboxylic acids or their anhydrides, phthalic anhydride, and benzephenonetetracarboxylic acid or its anhydride have been reported to enhance the thermal resistance of cured cyanoacrylate adhesives. Certain maleimide (B117702) or nadimide compounds have also been reported to improve the hot strength properties. The inclusion of specific substituted aromatic compounds with electron-withdrawing and leaving groups on the aromatic ring has been shown to enhance the thermal resistance of the cured polymer.

Another approach involves the introduction of unsaturated groups into the cyanoacrylate structure, which can lead to crosslinking upon thermal treatment, resulting in higher glass transition temperatures and improved heat resistance. Graft copolymers, such as those of methyl methacrylate (B99206) and fluorine-containing rubber, have been reported to improve stability to thermal shocks. Elastomeric acrylic rubbers have also been shown to improve properties, particularly after exposure to elevated temperatures.

Durability, defined as the ability of an adhesive to sustain its claimed strength over time, can be reduced by exposure to chemicals or impact. While cyanoacrylates generally have good resistance to non-polar solvents, their resistance to polar solvents like water and acetone (B3395972) is poor. Enhancements in wet heat resistance and chemical resistance have been achieved through the addition of polyfunctional (meth)acrylates, peroxides, and metallocene compounds.

Impact of Additives on Polymer Performance and Properties

Additives play a crucial role in modifying and enhancing the performance and properties of cyanoacrylate adhesives. These can include fillers, thickeners, plasticizers, stabilizers, and polymerization accelerators.

Fillers are often incorporated to modify properties such as viscosity, gap-filling capabilities, and toughness. Elastomeric polymers, such as acrylic rubbers, are used as fillers to improve the toughness of cured compositions, enhancing impact, peel, and tensile strength, particularly after exposure to elevated temperatures. Various inorganic materials, including fused silica (B1680970), quartz, alumina, and salts of calcium, titanium, zinc, tin, aluminum, iron, and copper, have been proposed as fillers, which can also act as thickening agents. The type, size, and concentration of fillers can significantly impact properties like electrical conductivity and adhesive strength in conductive cyanoacrylate adhesives. For instance, using silver, nickel, or molybdenum powders as fillers can yield good results in electroconductive compositions. The viscosity of the cyanoacrylate component can also influence the distribution of filler particles and, consequently, the conductivity and strength of the bond.

Plasticizers, such as triethyl o-acetylcitrate, can be added to modify the flexibility of the cured adhesive. However, for medical applications, biocompatible plasticizers are preferred. Stabilizers, including anionic polymerization inhibitors (e.g., hydroquinone) and free radical polymerization inhibitors, are essential for ensuring the storage stability of the monomer formulation. Polymerization accelerators, such as polyalkylene oxides, crown ethers, and calixarene (B151959) derivatives, can be added to improve the adhesion rate.

The inclusion of additives must be carefully considered as they can impact not only the cured polymer properties but also the storage stability and cure speed of the monomer formulation.

Advanced Polymeric Materials from Cyanoacetate Building Blocks

While the outline focuses on cyanoacrylate systems, the initial prompt mentioned "Decyl cyanoacetate". It's important to note that alkyl cyanoacetates are typically precursors to alkyl cyanoacrylate monomers, synthesized through the condensation of alkyl cyanoacetate with formaldehyde. The resulting product is then depolymerized to yield the cyanoacrylate monomer.

However, cyanoacetate derivatives can also be involved in the development of advanced polymeric materials beyond their role as cyanoacrylate precursors. For example, methoxy (B1213986) polyethylene glycol cyanoacetate has been used in the synthesis of amphiphilic copolymers with hexadecyl cyanoacrylate for potential drug delivery applications. This highlights the broader potential of utilizing cyanoacetate-related structures as building blocks for novel polymeric architectures with tailored functionalities.

Synthesis of Novel Nitrogen-Containing Heterocycles

Cyanoacetic acid derivatives, including alkyl cyanoacetates, serve as versatile intermediates in the synthesis of a wide array of nitrogen-containing heterocyclic compounds arkat-usa.orgfishersci.seresearchgate.net. These syntheses often leverage the reactive nitrile and active methylene (B1212753) groups present in the cyanoacetate structure arkat-usa.orgresearchgate.net. For instance, reactions involving cyanoacetic acid hydrazide, a related compound, can lead to various heterocycles through reactions involving nucleophilic attack at different sites of the molecule arkat-usa.org. Alkyl 2-cyanoacrylates themselves can be involved in reactions that yield nitrogen heterocycles. One study describes the reaction between dithiomalondianilide and alkyl 3-aryl-2-cyanoacrylates, including ethyl and methyl cyanoacetate derivatives, to form researchgate.netdithiolo[3,4-b]pyridine-5-carboxylates mdpi.com. This highlights the utility of alkyl cyanoacrylates as building blocks in constructing complex heterocyclic systems. While specific examples utilizing this compound for heterocycle synthesis were not prominently found, the general reactivity of the cyanoacrylate functional group and the active methylene site in alkyl cyanoacetates supports their potential in such synthetic routes.

Fabrication of Poly(alkylcyanoacrylate) Nanoparticles via Interfacial Polymerization

Poly(alkyl cyanoacrylate) nanoparticles are frequently prepared using polymerization methods, particularly interfacial polymerization and emulsion polymerization researchgate.netresearchgate.netresearchgate.net. Interfacial polymerization involves the polymerization of monomers at the interface of two immiscible liquids worldwidejournals.comnih.gov. This method is effective for producing poly(alkyl cyanoacrylate) nanocapsules, which consist of a liquid core encapsulated by a polymer shell worldwidejournals.com. In the context of drug delivery, interfacial polymerization of alkyl cyanoacrylates within microemulsions or oil-in-water emulsion systems is a common approach to form nanocapsules worldwidejournals.comnih.gov. The polymerization is often initiated anionically by water or hydroxyl ions at the interface pcbiochemres.comworldwidejournals.comnih.gov.

Studies have demonstrated the fabrication of poly(ethyl cyanoacrylate) and poly(isobutyl cyanoacrylate) nanocapsules via interfacial polymerization within microemulsions for drug delivery applications nih.gov. The resulting nanoparticles exhibit characteristics such as specific size ranges and entrapment efficiencies depending on the reaction conditions, including monomer concentration and the type of emulsion system used researchgate.netnih.govnih.gov. For example, poly(ethyl 2-cyanoacrylate) nanocapsules formed by interfacial polymerization within a microemulsion were reported to have an average particle size of 150.9 nm with a narrow polydispersity index of 0.101 nih.gov. While decyl cyanoacrylate is not explicitly mentioned in the search results regarding interfacial polymerization for nanoparticle fabrication, its nature as an alkyl cyanoacrylate monomer suggests its potential use in similar interfacial polymerization systems to form poly(decyl cyanoacrylate) nanoparticles, likely influencing particle properties due to the longer alkyl chain.

Exploration of Liquid-Crystalline Polymer Architectures

The incorporation of cyanoacrylate moieties into polymer structures has been explored in the context of liquid-crystalline materials. Liquid crystallinity is an intermediate state of matter where molecules exhibit partial order between that of conventional liquids and solid crystals ubc.ca. Molecules with elongated shapes tend to form liquid crystal phases ubc.ca. While poly(alkyl cyanoacrylates) themselves are not typically described as liquid crystalline polymers in the provided results, cyanoacrylate derivatives or polymers incorporating cyanoacrylate structures can be components in liquid crystal systems or exhibit liquid-crystalline properties.

For instance, alpha-cyanoacrylates are mentioned as components in compositions for preparing polymer dispersed liquid crystals (PDLC), where they are part of a photosensitive polymer matrix google.com. Additionally, studies on liquid crystalline polymers have involved compounds structurally related to cyanoacrylates or incorporating cyano-biphenyl units, which contribute to liquid crystalline behavior researchgate.net. These examples suggest that the cyanoacrylate structure, or related mesogenic groups, can be integrated into polymer architectures to achieve liquid crystallinity. While direct research on poly(decyl cyanoacrylate) as a liquid-crystalline polymer was not found, the exploration of liquid-crystalline polymer architectures involving cyanoacrylate derivatives indicates a potential area where longer-chain alkyl cyanoacrylates like this compound could be relevant, possibly influencing mesophase behavior due to the alkyl chain length.

Role in Multifunctional Nanostructured Polymer Materials

Poly(alkyl cyanoacrylate) nanoparticles are recognized for their potential in creating multifunctional nanostructured polymer materials, particularly in the field of drug delivery researchgate.netresearchgate.netresearchgate.netmdpi.com. Their ability to encapsulate various active agents, coupled with their biocompatibility and biodegradability, makes them suitable for designing nanosystems with tailored properties researchgate.netresearchgate.netresearchgate.net. The functionality of these nanoparticles can be further enhanced through surface modifications, such as PEGylation, which can improve their circulation time in the bloodstream and enable them to evade the reticuloendothelial system, leading to "stealth" nanoparticles afinitica.com.

Future Directions and Emerging Research Avenues in Decyl Cyanoacetate Chemistry

Advancements in Green and Sustainable Synthetic Methodologies

Advancements in green and sustainable synthetic methodologies for compounds like Decyl cyanoacetate (B8463686) are crucial for minimizing environmental impact and improving process efficiency. Green synthesis approaches aim to reduce or eliminate the use of hazardous substances and generate less waste. While specific green synthesis methods for Decyl cyanoacetate were not extensively detailed in the search results, the broader field of green chemistry is actively exploring various techniques. These include the use of environmentally friendly solvents, such as water, and the development of catalytic processes that operate under milder conditions. acs.orgescholarship.org Research in green synthesis also encompasses the use of biological sources, such as plant extracts and microorganisms, for the synthesis of nanoparticles, demonstrating a broader trend towards utilizing renewable resources and reducing reliance on traditional, often harsh, chemical methods. rsc.orgnih.govjournalijpss.commdpi.combiomedpharmajournal.org Applying these principles to the synthesis of this compound could involve exploring alternative reaction pathways, utilizing heterogeneous catalysts that are easily recoverable, or developing biocatalytic routes.

Design of Novel Catalytic Systems with Enhanced Selectivity and Efficiency

The design of novel catalytic systems is a significant area for enhancing the selectivity and efficiency of reactions involving this compound. Catalysts play a vital role in facilitating chemical transformations, and the development of improved catalysts can lead to higher yields, reduced energy consumption, and minimized byproduct formation. Research in catalysis is exploring new materials and synthesis methods to achieve these goals. For instance, studies have investigated the use of novel basic surfactants as catalysts for reactions involving cyanoacetate derivatives. dntb.gov.ua Additionally, the development of solid base catalysts derived from functionalized fly ash has shown efficiency in Knoevenagel condensation reactions involving ethyl cyanoacetate, a related compound, under solvent-free conditions. wordpress.com This suggests potential avenues for developing heterogeneous catalysts specifically tailored for this compound reactions, which could offer advantages in terms of separation and reusability. The broader field of catalysis research also focuses on the development of multi-functional catalysts and nanocatalysts with high surface area-to-volume ratios to enhance reaction rates and selectivity. mdpi.com Future work could involve designing catalysts that specifically promote desired reactions of this compound while suppressing undesired side reactions, potentially through the use of organocatalysts or metal-organic frameworks. acs.orgmdpi.com

Exploration of Biodegradable and Biocompatible Polymeric Materials for Advanced Applications

The exploration of biodegradable and biocompatible polymeric materials is an important area where this compound could find future applications, particularly in advanced materials. Biodegradable polymers are gaining increasing attention due to concerns about plastic waste and the need for sustainable materials. advancedsciencenews.commdpi.com Poly(alkyl cyanoacrylate) monomers, which are structurally related to this compound, undergo rapid polymerization and have been investigated for applications such as drug delivery systems and tissue adhesives due to their biocompatibility and degradability. dtic.milnih.govnih.gov The degradation products of these polymers are a critical consideration for their biocompatibility. nih.gov Research in this field focuses on designing polymers with controlled degradation rates and non-toxic degradation products. nih.govnih.gov Incorporating this compound into polymer structures could lead to the development of new biodegradable polymers with potentially tunable mechanical properties and degradation profiles. These materials could be explored for various advanced applications, including biomedical devices, sustainable packaging, and controlled release systems. nih.govnih.gov The use of biodegradable polymers in nanocarriers for drug delivery is an active research area, highlighting the potential for molecular design to impact material function at the nanoscale. nih.gov

Integration of Artificial Intelligence and Data Science in Chemical Discovery and Materials Design

The integration of artificial intelligence (AI) and data science is an emerging and transformative area in chemical discovery and materials design, with potential implications for research involving compounds like this compound. AI and machine learning techniques are being increasingly applied to accelerate the discovery and design of new molecules and materials by analyzing large datasets, predicting properties, and guiding experimental efforts. chalmers.seentalpic.aiuni-muenster.denovonordiskfonden.dkcecam.org These computational approaches can help identify promising candidates for synthesis, optimize reaction conditions, and predict material properties based on molecular structure. entalpic.aicecam.org In the context of this compound, AI and data science could be used to explore novel synthetic routes, design catalysts with enhanced performance, predict the properties of polymers incorporating this compound, or identify potential applications in organic electronics based on its structural features. entalpic.aicecam.org Generative AI models are being developed to design new molecules and materials with desired characteristics. entalpic.aiuni-muenster.dececam.org By leveraging AI and data science, researchers can more efficiently navigate the vast chemical space and identify innovative uses and synthesis methods for compounds like this compound, potentially leading to faster advancements in the field.

Q & A

Q. What are the optimal reaction conditions for synthesizing decyl cyanoacetate, and how are they determined experimentally?

To optimize synthesis, orthogonal experiments can identify critical factors such as catalyst concentration, molar ratio of reactants, temperature, and reaction time. For example, in ethyl cyanoacetate synthesis, catalyst amount had the greatest impact on esterification rate, followed by molar ratio and temperature . Similar methodologies can be applied to this compound, with gas chromatography (GC) used to monitor reaction progress and calculate correction factors for quantification .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

Key techniques include:

- Gas Chromatography (GC): For quantifying purity and reaction yields, with internal standards (e.g., benzene) to improve accuracy .

- Nuclear Magnetic Resonance (NMR): To confirm molecular structure and identify functional groups.

- Infrared Spectroscopy (IR): To validate the presence of cyano and ester groups .

Q. How do reaction parameters such as solvent choice and catalyst type influence the yield of this compound?

Polar aprotic solvents (e.g., ethanol) and acid catalysts (e.g., sulfuric acid) are commonly used in esterification. Catalyst concentration (1.5% w/w in ethyl cyanoacetate synthesis) and molar ratio (e.g., 1:3.5 for cyanoacetic acid:ethanol) are critical for maximizing yield. Reaction time and temperature (e.g., 80°C for 3.5 hours) must be balanced to avoid side reactions like polymerization .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms in this compound synthesis?

Density Functional Theory (DFT) calculations can model intermediates and transition states, such as copper-mediated decarboxylative coupling pathways. Combined with gas-phase IR spectroscopy, these methods reveal binding modes of cyanoacetate ligands to metal catalysts and predict reaction energetics .

Q. What methodologies are used to evaluate the cytotoxicity of this compound in biomedical applications?

In vitro cytotoxicity assays (e.g., ISO 10993-5) compare cell viability across cyanoacrylate derivatives. For example, alkyl chain length (e.g., methyl vs. decyl) correlates with toxicity, with longer chains often showing reduced cytotoxicity. Heat evolution during polymerization and local tissue response are also assessed in vivo .

Q. How can researchers resolve contradictions in reported data on this compound’s physicochemical properties?

Discrepancies may arise from variations in purity, synthesis conditions, or analytical methods. Standardized protocols (e.g., GC calibration with internal standards ) and interlaboratory validation can mitigate these issues. Meta-analyses should account for variables like solvent purity and catalyst selectivity .

Q. What role do transition metal catalysts play in modifying this compound’s reactivity for specialized applications?

Copper(I) catalysts enable decarboxylative coupling reactions, where cyanoacetate ligands undergo decyano-decarboxylation to form alkene or alkyne products. Mechanistic studies using MSn experiments and DFT reveal whether pathways follow Pesci reactions (radical-based) or Lewis acid mechanisms .

Q. How does this compound’s alkyl chain length influence its stability and reactivity compared to shorter-chain analogs?

Longer alkyl chains (e.g., decyl vs. ethyl) enhance hydrophobicity, reducing hydrolysis rates. Comparative studies using TGA (thermogravimetric analysis) and kinetic experiments (e.g., Arrhenius plots) quantify thermal stability and reaction kinetics. Structural comparisons via X-ray crystallography or molecular docking can further explain reactivity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.